Pramipexole propionamide

Description

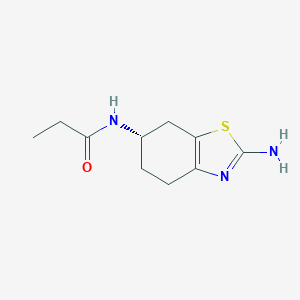

Structure

3D Structure

Properties

IUPAC Name |

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147469 | |

| Record name | Pramipexole propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106006-84-2 | |

| Record name | N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106006-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramipexole propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramipexole propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIPEXOLE PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32W093504 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Pramipexole Propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for pramipexole propionamide, a key intermediate in the production of the dopamine agonist pramipexole. It also delves into the well-established mechanism of action of pramipexole, offering insights for researchers and professionals in drug development and neuroscience.

Synthesis of this compound

This compound, chemically known as (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, is a crucial precursor in one of the synthetic routes to pramipexole. Its synthesis involves the selective acylation of the primary aliphatic amine of the starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with propionic anhydride. This reaction selectively acylates the more nucleophilic aliphatic amino group over the less reactive amino group on the thiazole ring.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole |

| Acylating Agent | Propionic Anhydride |

| Solvent | Not specified in detail in the search results |

| Base | Not specified in detail in the search results |

| Reaction Time | Not specified in detail in the search results |

| Yield | Not explicitly stated for this specific step, but is a key intermediate in a multi-step synthesis with an overall yield of 65% for the final pramipexole product.[1] |

| Purity of Product | High purity is achieved after purification. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, based on established synthetic routes for pramipexole.

Materials:

-

(S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

-

Propionic anhydride

-

Suitable organic solvent (e.g., ethyl acetate)

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine in an appropriate organic solvent.

-

Acylation: Add propionic anhydride to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the propionic acid byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up and Purification: a. Upon completion, add water to the reaction mixture. b. Acidify the mixture with aqueous hydrochloric acid. c. Wash the aqueous layer with an organic solvent like ethyl acetate to remove any di-acylated impurity ((S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide). d. Basify the aqueous layer with an aqueous base such as potassium carbonate to precipitate the crude product. e. Filter the solid, wash with water, and dry to obtain the crude (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide. f. Further purification can be achieved by recrystallization from a suitable solvent.

Mechanism of Action of Pramipexole

This compound is a precursor to pramipexole, a potent dopamine agonist. The therapeutic effects of pramipexole are attributed to its activity at dopamine receptors in the brain.

Dopamine Receptor Agonism

Pramipexole is a non-ergot dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes.[1] It exhibits a particular preference for the D3 receptor subtype. By directly stimulating these receptors in the striatum, pramipexole mimics the effects of endogenous dopamine. This is particularly relevant in conditions like Parkinson's disease, where there is a deficiency in dopaminergic signaling.[1]

Neuroprotective Effects

Beyond its primary role as a dopamine agonist, preclinical studies suggest that pramipexole may also possess neuroprotective properties. Several potential mechanisms contributing to this effect have been proposed:

-

Antioxidant Activity: Pramipexole has been shown to exhibit antioxidant properties, which may help protect dopaminergic neurons from oxidative stress, a key factor in the pathology of Parkinson's disease.

-

Modulation of Dopamine Metabolism: By acting on presynaptic D2/D3 autoreceptors, pramipexole can reduce the synthesis and turnover of dopamine, thereby decreasing the production of potentially toxic metabolites.

-

Mitochondrial Protection: Evidence suggests that pramipexole may help maintain mitochondrial function and integrity.

-

Stimulation of Trophic Factors: Pramipexole might promote the release of neurotrophic factors that support the survival and function of neurons.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pramipexole Propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole propionamide, systematically named N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is a key intermediate and process-related impurity in the synthesis of the dopamine agonist Pramipexole. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. It also delves into its anticipated pharmacological properties based on the well-established activity of the parent compound, Pramipexole, and outlines detailed experimental protocols for its synthesis, analysis, and potential pharmacological evaluation. This document serves as a crucial resource for researchers involved in the development, manufacturing, and quality control of Pramipexole, as well as for scientists investigating the structure-activity relationships of dopamine receptor ligands.

Chemical Structure and Identification

This compound is a derivative of the aminobenzothiazole class of compounds. Its core structure consists of a tetrahydrobenzothiazole ring system with an amino group at the 2-position and a propionamide group attached to the amino group at the 6-position of the saturated carbocyclic ring. The stereochemistry at the 6-position is designated as (S).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[1] |

| CAS Number | 106006-84-2[1] |

| Molecular Formula | C₁₀H₁₅N₃OS[1] |

| Molecular Weight | 225.31 g/mol [1] |

| Synonyms | (S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide, Pramipexole Impurity E[2] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in the literature, its identity as a process-related impurity in Pramipexole manufacturing suggests it is a solid at room temperature. Its solubility is likely to be influenced by the propionamide group, potentially rendering it less water-soluble than the more basic parent drug, Pramipexole.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 96.3 Ų | PubChem |

Synthesis and Experimental Protocols

This compound is synthesized as an intermediate in the production of Pramipexole. The general synthetic route involves the acylation of the primary amino group at the 6-position of (6S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis of this compound

Caption: Simplified signaling pathway of a dopamine D2/D3 receptor agonist.

Conclusion

This compound is a critical molecule in the context of Pramipexole synthesis and quality control. This technical guide has provided a detailed overview of its chemical structure, methods for its synthesis and purification, and appropriate analytical techniques for its characterization and quantification. While its own pharmacological activity is presumed to be low due to structural modifications at a key pharmacophoric site, understanding its properties is essential for ensuring the purity and safety of the final active pharmaceutical ingredient, Pramipexole. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide: Identification and Characterization of Pramipexole Propionamide as a Pramipexole Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and analytical methodologies for Pramipexole propionamide, a known impurity of the non-ergot dopamine agonist, Pramipexole. Understanding and controlling impurities such as this compound is critical for ensuring the quality, safety, and efficacy of Pramipexole drug products.

Introduction to Pramipexole and its Impurities

Pramipexole is a potent dopamine D2 and D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The manufacturing process and storage of Pramipexole can lead to the formation of various impurities, including process-related impurities, degradation products, and products of drug-excipient interactions.[1][2] Regulatory bodies require the identification and characterization of any impurity present at levels of 0.05% w/w or higher.

This compound, chemically known as N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is recognized as "Pramipexole EP Impurity E" by the European Pharmacopoeia.[3][4][5] Its presence in the final drug product must be carefully monitored and controlled.

Formation of this compound

While the precise, documented formation pathway of this compound is not extensively detailed in the provided literature, it is likely a process-related impurity. One plausible pathway is the acylation of the primary amine at the 6-position of the tetrahydrobenzothiazole ring system of a Pramipexole precursor or Pramipexole itself with a propionylating agent. Such agents could be present as reagents, intermediates, or by-products in the manufacturing process.

Analytical Identification and Characterization

A multi-step approach is typically employed for the identification and characterization of impurities like this compound. This involves a combination of chromatographic separation and spectroscopic analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for detecting and quantifying Pramipexole and its impurities.[1][6] Reversed-phase HPLC methods are commonly used.[7][8]

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a Pramipexole drug substance or product.

Caption: Workflow for the Identification and Confirmation of a Pramipexole Impurity.

Spectroscopic Characterization

Once an unknown impurity is detected, its structure is elucidated using various spectroscopic techniques:

-

Mass Spectrometry (MS): LC-MS is used to determine the molecular weight of the impurity.[7][8] The mass-to-charge ratio (m/z) of the molecular ion provides the initial and most critical piece of information for proposing a chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the proposed structure of the synthesized impurity standard.[6] These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the impurity molecule.[6]

Quantitative Analysis

Once identified and characterized, the levels of this compound in Pramipexole samples must be quantified. This is typically done using a validated, stability-indicating HPLC method.

Data Presentation

The results of quantitative analysis are best presented in a tabular format for easy comparison. The following table is a template for presenting such data.

| Batch Number | Storage Condition | Time Point | This compound (%) | Total Impurities (%) |

| Batch A | 25°C / 60% RH | Initial | 0.08 | 0.15 |

| Batch A | 25°C / 60% RH | 3 Months | 0.09 | 0.18 |

| Batch A | 40°C / 75% RH | 3 Months | 0.12 | 0.25 |

| Batch B | 25°C / 60% RH | Initial | 0.07 | 0.13 |

| Batch B | 25°C / 60% RH | 3 Months | 0.08 | 0.16 |

| Batch B | 40°C / 75% RH | 3 Months | 0.11 | 0.22 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification of this compound.

Protocol for HPLC Analysis of Pramipexole and its Impurities

This protocol is a representative method based on literature for the analysis of Pramipexole and its impurities.[9][10][11]

Objective: To separate and quantify Pramipexole and its related substances, including this compound, in a drug substance or product.

Materials and Reagents:

-

Pramipexole Dihydrochloride Monohydrate Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Water (HPLC Grade)

-

Glacial Acetic Acid (Analytical Grade)

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

-

Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 75:25 v/v). The buffer can be prepared by dissolving ammonium acetate in water (e.g., 10 mmol L-1).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of Pramipexole Dihydrochloride Monohydrate and a separate standard solution of this compound in the mobile phase.

-

Sample Solution Preparation: Prepare a sample solution of the Pramipexole drug substance or product in the mobile phase.

-

System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (checking parameters like peak area reproducibility, tailing factor, and theoretical plates).

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify the peaks corresponding to Pramipexole and this compound based on their retention times. Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Protocol for Synthesis of this compound

This hypothetical synthesis protocol is based on standard organic chemistry principles for acylation reactions.

Objective: To synthesize this compound for use as a reference standard.

Reaction Scheme:

Caption: Synthetic Scheme for this compound.

Materials and Reagents:

-

Pramipexole free base

-

Propionyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve Pramipexole free base in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add propionyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Characterize the purified product by NMR, MS, and IR to confirm its structure.

Conclusion

The identification and control of impurities such as this compound are fundamental to ensuring the quality and safety of Pramipexole pharmaceutical products. A combination of advanced chromatographic and spectroscopic techniques allows for the reliable detection, characterization, and quantification of this impurity. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to effectively manage this compound in their products.

References

- 1. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H15N3OS | CID 25417135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 106006-84-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to Pramipexole and its Propionamide Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pramipexole, a non-ergot dopamine agonist, with a specific focus on its chemical properties, pharmacological profile, and mechanism of action. A detailed examination of Pramipexole propionamide, a key intermediate and potential impurity in the synthesis of Pramipexole, is also presented.

Chemical Profile of this compound

This compound, systematically known as N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is a crucial compound in the manufacturing process of Pramipexole.[1][2] Its chemical identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 106006-84-2[1][2] |

| IUPAC Name | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[1] |

| Molecular Formula | C₁₀H₁₅N₃OS[1] |

| Molecular Weight | 225.31 g/mol [1] |

| Synonyms | (S)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, Pramipexole Impurity E[2][3] |

Synthesis and Relevance of this compound

This compound serves as a direct precursor in one of the common synthetic routes to Pramipexole. The synthesis generally involves the acylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride or a related acylating agent to form this compound. Subsequent reduction of the amide group yields Pramipexole.

Due to its role as an intermediate, this compound is also considered a process-related impurity in the final active pharmaceutical ingredient (API).[2] Therefore, robust analytical methods are essential for its detection and quantification to ensure the purity and safety of Pramipexole formulations.

Representative Experimental Protocol: Synthesis of Pramipexole via this compound

A common synthetic approach involves the reduction of this compound. A general laboratory-scale procedure is outlined below:

-

Reaction Setup: In a suitable reaction vessel, (-) 2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole (this compound) is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

-

Reduction: A reducing agent, for instance, a borane-THF complex or sodium borohydride, is added to the solution. The mixture is then stirred, often with heating under reflux, for a sufficient period to ensure complete reduction of the amide.

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled, and the excess reducing agent is carefully quenched, typically by the slow addition of water or an acidic solution. The pH is adjusted to be basic to ensure Pramipexole is in its free base form.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude Pramipexole can be further purified by crystallization or chromatography to yield the final high-purity product.

Pharmacology of Pramipexole

Pramipexole is a potent dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes.[3] It is clinically used for the treatment of Parkinson's disease and restless legs syndrome.[4]

Receptor Binding Affinity

Pramipexole exhibits a notable selectivity for the D3 receptor subtype over the D2 and D4 subtypes. This high affinity for D3 receptors may contribute to its specific clinical effects. The binding affinities (Ki) of Pramipexole for human dopamine receptors are summarized below.

| Receptor Subtype | Ki (nmol/L) |

| Dopamine D2 | 3.9 |

| Dopamine D3 | 0.5 |

Data sourced from radioligand binding assays.

Mechanism of Action and Signaling Pathway

Pramipexole's therapeutic effects are primarily attributed to its agonistic activity at dopamine D2 and D3 receptors in the brain.[4] These receptors are G protein-coupled receptors (GPCRs) that are linked to inhibitory G proteins (Gαi/o).

Upon binding of Pramipexole, the Gαi/o protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

The following diagram illustrates the canonical signaling pathway of Pramipexole at D2/D3 dopamine receptors.

Pramipexole's inhibitory signaling cascade.

Analytical Methodologies

The quality control of Pramipexole API and its formulations necessitates the use of validated analytical methods to quantify the drug and its impurities, including this compound. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

A typical reversed-phase HPLC method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient or isocratic elution mode.

-

Detection: UV detection at a wavelength where Pramipexole and its impurities exhibit significant absorbance.

Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This compound is a critical intermediate in the synthesis of Pramipexole and a potential impurity that requires careful monitoring. Understanding its chemical properties and its relationship to the final API is essential for drug development and manufacturing. Pramipexole itself exerts its therapeutic effects through a well-defined mechanism of action as a dopamine D2/D3 receptor agonist, leading to the inhibition of the adenylyl cyclase signaling pathway. This technical guide provides foundational knowledge for researchers and professionals working with these compounds.

References

Pramipexole Propionamide: A Technical Review of a Dopamine Agonist and its Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, exhibiting a particular affinity for the D3 subtype.[1][2][3] It is a cornerstone in the symptomatic treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[4][5] This technical guide provides an in-depth review of the literature on pramipexole, with a special focus on its propionamide derivative, a likely prodrug intended to enhance its therapeutic profile. This document will cover its mechanism of action, receptor binding affinities, pharmacokinetic properties, and relevant clinical data, alongside detailed experimental protocols and pathway visualizations.

Core Compound: Pramipexole

Mechanism of Action

Pramipexole's therapeutic effects stem from its activity as a full agonist at the D2 subfamily of dopamine receptors (D2, D3, and D4).[3][6] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum, impairing motor control.[5][7] Pramipexole directly stimulates the remaining dopamine receptors, compensating for the reduced endogenous dopamine levels.[7][8]

Its high affinity for the D3 receptor, predominantly found in the limbic regions of the brain, may contribute to its effects on mood and motivation, which are often affected in Parkinson's disease patients.[6][7] Preclinical studies also suggest potential neuroprotective properties, including antioxidant effects and the ability to reduce dopamine metabolism, which may mitigate oxidative stress.[6][9]

Signaling Pathway

Activation of D2-like receptors (D2, D3, D4) by pramipexole initiates a Gαi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway counteracts the stimulatory effects of D1-like receptor activation.[1][10]

Quantitative Data

Receptor Binding Affinity of Pramipexole

Pramipexole demonstrates a significantly higher affinity for the D3 receptor subtype compared to D2 and D4.[11][12]

| Receptor Subtype | Ligand | Ki (nM) |

| Dopamine D2 | Pramipexole | 3.9[1][13] |

| Dopamine D3 | Pramipexole | 0.5[1][13] |

| Dopamine D4 | Pramipexole | 5.1[10] |

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

Pharmacokinetic Properties of Pramipexole

Pramipexole exhibits linear pharmacokinetics over the clinical dosage range.[4]

| Parameter | Value |

| Absorption | |

| Bioavailability | >90%[4] |

| Tmax (immediate-release) | ~2 hours[4] |

| Tmax (extended-release) | ~6 hours[14] |

| Food Effect | Delays Tmax by ~1 hour, no effect on extent of absorption[4] |

| Distribution | |

| Volume of Distribution (Vd) | ~500 L[4] |

| Plasma Protein Binding | ~15%[4] |

| Metabolism | |

| Extent of Metabolism | Negligible (<10%)[4] |

| Elimination | |

| Primary Route | Renal (90% as unchanged drug)[4] |

| Terminal Half-life (t1/2) | ~8 hours (young, healthy)[4] |

| ~12 hours (elderly)[4] | |

| Clearance | Reduced in renal impairment[15] |

Pramipexole Propionamide: A Prodrug Approach

While literature directly detailing "this compound" is scarce, its chemical structure suggests it is a prodrug of pramipexole. A common strategy in drug development is to modify a parent drug with a chemical moiety, such as a propionamide group, to improve its pharmacokinetic properties, such as absorption, distribution, or to enable a sustained-release formulation.

Synthesis of Pramipexole via a Propionamide Intermediate

The synthesis of pramipexole can involve the acylation of the precursor (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride to form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide. This intermediate is then reduced to yield pramipexole.[16]

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like pramipexole to dopamine receptors.

Objective: To determine the Ki of a test compound for a specific dopamine receptor subtype.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3).

-

Radioligand (e.g., [3H]-spiperone for D2-like receptors).

-

Test compound (Pramipexole).

-

Incubation buffer.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a reaction tube, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound or buffer (for total and non-specific binding).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

In Vivo Model of Parkinson's Disease: 6-OHDA Lesioned Rat Model

This is a widely used neurotoxin-based model to study the effects of anti-Parkinsonian drugs.

Objective: To assess the efficacy of a test compound in a rodent model of Parkinson's disease.

Procedure:

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame.

-

Neurotoxin Injection: Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons.

-

Recovery: Allow the animals to recover for a period of weeks to allow the lesion to develop fully.

-

Drug Administration: Administer the test compound (e.g., pramipexole) or vehicle to the lesioned animals. This can be done via oral gavage, intraperitoneal, or subcutaneous injection.[17][18]

-

Behavioral Assessment: Evaluate motor function using tests such as:

-

Rotational Behavior: Measure the number of rotations induced by a dopamine agonist (e.g., apomorphine) or the test compound itself. A unilateral lesion will cause the animal to rotate towards the lesioned side.

-

Cylinder Test: Assess forelimb akinesia by observing the preferential use of the non-impaired forelimb for wall contact during exploration of a cylinder.

-

Abnormal Involuntary Movements (AIMs): Score the severity of dyskinesia-like movements induced by chronic treatment with the test compound.[18]

-

-

Neurochemical Analysis: After the behavioral assessments, the animals can be euthanized, and brain tissue (e.g., striatum) can be dissected for neurochemical analysis, such as quantifying dopamine levels using HPLC.[18]

Clinical Evidence

Numerous clinical trials have established the efficacy and safety of pramipexole in the treatment of Parkinson's disease, both as monotherapy in early stages and as an adjunct to levodopa in advanced disease.[19][20][21][22]

-

Early Parkinson's Disease: Studies have shown that pramipexole monotherapy significantly improves activities of daily living and motor symptoms compared to placebo.[20][21] The PROUD study, a randomized delayed-start trial, investigated the potential disease-modifying effects of pramipexole but found little evidence to support this based on clinical and neuroimaging measures.[23]

-

Advanced Parkinson's Disease: As an adjunct to levodopa, pramipexole has been shown to improve motor function, decrease "off" time, and reduce the severity of "off" periods.[19][22]

-

Other Indications: Pramipexole is also effective for treating Restless Legs Syndrome.[4] Recent studies have also explored its potential in treating treatment-resistant depression, with some positive findings.[24][25]

Conclusion

Pramipexole is a well-established dopamine agonist with a clear mechanism of action and a favorable pharmacokinetic profile for the treatment of Parkinson's disease and Restless Legs Syndrome. The concept of a "pramiprexole propionamide" prodrug represents a logical step in the lifecycle management of this compound, potentially offering advantages in terms of drug delivery and patient compliance. While direct data on the propionamide derivative is limited, its role as a synthetic intermediate is documented. Further research into pramipexole prodrugs could yield new therapeutic options with improved properties. This guide provides a comprehensive overview of the existing knowledge on pramipexole, offering a solid foundation for researchers and drug development professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pramipexole - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. benchchem.com [benchchem.com]

- 11. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. drugs.com [drugs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. neurology.org [neurology.org]

- 20. Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. The Pramipexole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. Clinical evaluation of pramipexole in advanced Parkinson's disease: results of a double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pramipexole in patients with early Parkinson's disease (PROUD): a randomised delayed-start trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxford Health-supported trial finds Parkinson’s drug pramipexole effective for treatment-resistant depression [oxfordhealth.nhs.uk]

- 25. Home Page | Is pramipexole effective as an add-on treatment for people with treatment-resistant depression? [paxd.web.ox.ac.uk]

Pramipexole Propionamide: A Technical Overview of its Degradation and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Pramipexole propionamide is recognized as a process impurity and potential degradation product of pramipexole, identified as "Impurity D" or "Impurity E" in pharmacopoeial standards.[3][4] A thorough understanding of the stability of pramipexole and its related compounds, including this compound, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1]

This technical guide provides a comprehensive analysis of the degradation and stability profile of the pramipexole core structure under various stress conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates its potential degradation pathways based on the established reactivity of the pramipexole molecule and the chemical properties of the propionamide functional group.

Degradation Profile of Pramipexole

Forced degradation studies on pramipexole have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] These studies reveal that pramipexole is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while it exhibits relative stability to thermal stress.[5][6][7]

Hydrolytic Degradation

Pramipexole demonstrates lability under both acidic and basic conditions, with the rate of degradation being faster in a basic medium.[6][9]

-

Acidic Conditions: Under acidic stress (e.g., 3 M HCl at 80°C for 48 hours), pramipexole degrades to form a major degradation product.[6][9]

-

Basic Conditions: In basic conditions (e.g., 2 M NaOH at 80°C for 24 hours), a significant degradation of pramipexole is observed.[6][9]

Oxidative Degradation

Exposure to oxidative stress, such as 6% hydrogen peroxide at room temperature for 8 days, leads to notable degradation of pramipexole.[5][6] This indicates the molecule's susceptibility to oxidation.

Photodegradation

Pramipexole is found to be unstable when exposed to sunlight.[5][6] Photolytic degradation studies have shown the formation of specific degradation products upon exposure to light.[6]

Thermal Degradation

Pramipexole is generally stable under dry and wet heat conditions.[6] Studies have shown negligible degradation when subjected to dry heat at 50°C for 30 days and wet heat at 50°C and 75% relative humidity for 3 months.[6]

Potential Degradation Pathways of this compound

While specific degradation studies on this compound are not extensively available in the public domain, its potential degradation pathways can be inferred from the known degradation of the pramipexole core and the chemical nature of the amide bond. The primary anticipated degradation pathway for this compound would be the hydrolysis of the propionamide group to yield pramipexole.

dot

Summary of Quantitative Degradation Data for Pramipexole

The following table summarizes the quantitative data from forced degradation studies performed on pramipexole.

| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Degradation Products Identified | Reference |

| Acid Hydrolysis | 3 M HCl, reflux at 80°C | 48 hours | Significant | One major degradation product | [6][9] |

| Base Hydrolysis | 2 M NaOH, reflux at 80°C | 24 hours | 10-20% | One major degradation product | [6][9] |

| Oxidation | 6% H₂O₂, room temperature | 8 days | >10% | N-oxide and S-oxide impurities | [5][6][10] |

| Photodegradation | Direct sunlight | 8 days | >10% | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | [6] |

| Thermal (Dry Heat) | 105°C | 24 hours | Not specified | Despropyl impurity | [10] |

| Thermal (Wet Heat) | 50°C, 75% RH | 3 months | Negligible | - | [6] |

| Humidity | 25°C, 90% RH | 2 days | Not specified | - | [10] |

Experimental Protocols for Forced Degradation Studies of Pramipexole

The following are detailed methodologies for the key experiments cited in the stability testing of pramipexole. These protocols can serve as a basis for designing stability studies for this compound.

General Sample Preparation

A stock solution of pramipexole (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol. This stock solution is then used for the various forced degradation studies.[5]

Acid Hydrolysis

-

Protocol: A solution of pramipexole is mixed with 3 M hydrochloric acid.[6]

-

The mixture is refluxed at 80°C for 48 hours.[6]

-

After the specified time, the solution is cooled and neutralized before analysis by a stability-indicating analytical method.[6]

Base Hydrolysis

-

Protocol: A solution of pramipexole is mixed with 2 M sodium hydroxide.[6]

-

The mixture is refluxed at 80°C for 24 hours.[6]

-

The solution is then cooled and neutralized prior to analysis.[6]

Oxidative Degradation

-

Protocol: A solution of pramipexole is exposed to 6% hydrogen peroxide at room temperature.[5][6]

-

To remove excess hydrogen peroxide, the solution can be heated in a boiling water bath for a short period (e.g., 10 minutes) before analysis.[5]

Photodegradation

-

Protocol: A solution of pramipexole is exposed to direct sunlight for 8 days.[1][6]

-

Alternatively, solid drug substance can be exposed to UV light (e.g., 1.2 Million Lux hours).[10]

-

The sample is then prepared for analysis.

Thermal Degradation

-

Dry Heat: The solid form of pramipexole is placed in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]

-

Wet Heat: The solid drug substance is kept in a humidity chamber at controlled temperature and relative humidity (e.g., 50°C, 75% RH) for an extended period (e.g., 3 months).[6]

Analytical Methodology

A validated stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method is typically employed for the quantitative determination of pramipexole and its degradation products.[5][7] Liquid chromatography-mass spectrometry (LC-MS) is used for the identification and characterization of the degradation products.[5][10]

dot

Conclusion

The stability of pramipexole is well-documented, with known degradation pathways under hydrolytic, oxidative, and photolytic stress. While direct stability data for this compound is limited, its primary degradation route is anticipated to be the hydrolysis of the amide bond to form pramipexole. The experimental protocols and degradation profile of pramipexole provide a robust framework for designing and conducting stability studies for this compound. Further investigation into the specific degradation kinetics and products of this compound is warranted to fully characterize its stability profile. This information is essential for the development of stable pharmaceutical formulations and for ensuring the overall quality and safety of pramipexole-containing drug products.

References

- 1. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: HPLC Analysis of Pramipexole Propionamide in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The purity of the bulk drug is a critical quality attribute to ensure its safety and efficacy. Pramipexole propionamide, also known as Pramipexole Impurity E, is a potential process-related impurity that needs to be monitored and controlled within acceptable limits.[2] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in Pramipexole bulk drug substance.

The method described is a stability-indicating assay, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.[3][4] The protocol is designed to be robust and reliable for routine quality control and stability testing in a pharmaceutical setting.

Experimental Protocol

This section details the materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents

-

Pramipexole Dihydrochloride Monohydrate Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.[5]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18 or equivalent) |

| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

Preparation of Solutions

-

Diluent: Mobile phase (Phosphate buffer : Acetonitrile, 40:60, v/v)

-

Standard Stock Solution of Pramipexole (1000 µg/mL): Accurately weigh about 25 mg of Pramipexole Dihydrochloride Monohydrate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Pramipexole (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) in diluent.

-

Sample Solution (1000 µg/mL of Pramipexole): Accurately weigh about 25 mg of the Pramipexole bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 10-15 minutes if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be established for each specific laboratory and instrument.

Table 1: System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[7]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n=6) |

Table 2: Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[5][8]

| Parameter | Result |

| Linearity (µg/mL) | 0.1 - 5.0 (for this compound) |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantitation (LOQ) | ~0.1 µg/mL |

Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Pramipexole and its Propionamide Impurity

Caption: Relationship between Pramipexole and its propionamide impurity.

Conclusion

The described HPLC method is suitable for the quantitative determination of this compound in Pramipexole bulk drug. The method is specific, accurate, precise, and linear over the specified range. It can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Pramipexole, ensuring the quality and safety of the drug substance.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. mdpi.com [mdpi.com]

- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. globaljournals.org [globaljournals.org]

- 8. dergipark.org.tr [dergipark.org.tr]

Characterization of Pramipexole propionamide using NMR and IR spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of Pramipexole propionamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes exemplary data, interpretation, and standardized experimental procedures to guide researchers in the analysis of this compound.

Introduction

Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, and it shows a particular preference for the D3 receptor subtype.[1][2] It is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] this compound is a derivative of Pramipexole and a key impurity that can arise during synthesis or degradation. Its thorough characterization is crucial for quality control and regulatory compliance in pharmaceutical development. This application note outlines the use of ¹H NMR, ¹³C NMR, and IR spectroscopy for the unambiguous identification and structural elucidation of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[5] |

| Molecular Formula | C₁₀H₁₅N₃OS[5] |

| Molecular Weight | 225.31 g/mol [5] |

| CAS Number | 106006-84-2[5] |

| Canonical SMILES | CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N[5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Exemplary ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | s | 2H | -NH₂ |

| 7.85 | d | 1H | -NH-CO- |

| 4.05 | m | 1H | H-6 |

| 2.60 - 2.85 | m | 4H | H-4, H-7 |

| 2.05 | q | 2H | -CO-CH₂-CH₃ |

| 1.80 - 1.95 | m | 2H | H-5 |

| 0.95 | t | 3H | -CO-CH₂-CH₃ |

Exemplary ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 167.0 | C-2 |

| 148.5 | C-3a |

| 115.0 | C-7a |

| 48.0 | C-6 |

| 29.0 | -CO-CH₂- |

| 28.5 | C-4 |

| 25.0 | C-7 |

| 24.5 | C-5 |

| 10.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Exemplary IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Strong, Broad | N-H stretching (primary amine and secondary amide) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic) |

| 1640 | Strong | C=O stretching (amide I) |

| 1560 | Strong | N-H bending (amide II) |

| 1620 | Medium | C=N stretching |

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Diagrams

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Simplified signaling pathway of Pramipexole as a dopamine agonist.[2]

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H15N3OS | CID 25417135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: Quantitative Analysis of Pramipexole and its Related Compounds in Pharmaceutical Formulations

Introduction

Pramipexole is a non-ergot dopamine agonist primarily prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] It alleviates symptoms such as tremors, rigidity, and slowed movement by stimulating dopamine receptors in the brain, specifically showing high affinity for the D2 and D3 subtypes.[2][4][5] The therapeutic efficacy of Pramipexole is directly related to its concentration in pharmaceutical dosage forms, necessitating accurate and precise quantitative analysis for quality control and regulatory compliance. This document provides detailed protocols for the quantitative analysis of Pramipexole and its related compounds, such as Pramipexole propionamide, using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Pramipexole's mechanism of action involves the direct stimulation of dopamine receptors in the striatum, compensating for the dopamine deficiency characteristic of Parkinson's disease.[1][4] Its high selectivity for the D3 receptor may also contribute to its effects on mood and motivation.[2][4]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust, specific, and widely used method for the quantification of Pramipexole in solid dosage forms.

Experimental Protocol

1.1.1. Reagents and Materials

-

Pramipexole Dihydrochloride reference standard

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (pH 4.5)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Commercially available Pramipexole tablets

1.1.2. Chromatographic Conditions

-

Column: Thermo Scientific C18 (4.6 x 150mm, 5µm)[6] or equivalent

-

Mobile Phase: A mixture of Methanol and Ammonium acetate buffer (pH 4.5) in a 75:25 v/v ratio.[6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6]

1.1.3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of Pramipexole Dihydrochloride reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1-100 µg/ml using the mobile phase.[6][7]

-

Sample Solution: Weigh and finely powder 20 Pramipexole tablets. Transfer a quantity of the powder equivalent to 10 mg of Pramipexole into a 100 ml volumetric flask. Add approximately 70 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm syringe filter.[6] Further dilute the filtrate with the mobile phase to obtain a final concentration within the established linearity range.[6]

1.1.4. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µl of each working standard solution to generate a calibration curve.

-

Construct the calibration curve by plotting the peak area against the concentration of Pramipexole.

-

Inject 20 µl of the prepared sample solution.

-

Record the peak area and determine the concentration of Pramipexole in the sample using the regression equation derived from the calibration curve.[6]

Method Validation Summary

The following table summarizes typical validation parameters for the HPLC method.

| Parameter | Result |

| Linearity Range | 1-100 µg/ml[6][7] |

| Correlation Coefficient (r²) | >0.999[7] |

| Limit of Detection (LOD) | 0.075 µg/ml[8] |

| Limit of Quantification (LOQ) | 0.227 µg/ml[8] |

| Accuracy (% Recovery) | 98.0% - 102.0%[3] |

| Precision (%RSD) | < 2.0% |

LC-MS/MS Method

For higher sensitivity and specificity, especially when analyzing low-concentration samples or complex matrices, an LC-MS/MS method is recommended.

Experimental Protocol

2.1.1. Reagents and Materials

-

Pramipexole reference standard

-

Memantine (Internal Standard, IS) or d3-pramipexole

-

Ammonium acetate buffer (0.01 M, pH 4.4)

-

Acetonitrile (LC-MS grade)

-

Human plasma (for bioanalytical applications) or appropriate solvent for formulations

2.1.2. Chromatographic and Mass Spectrometric Conditions

-

Column: Discovery CN column[9]

-

Mobile Phase: 0.01 M Ammonium acetate buffer (pH 4.4) : Acetonitrile (30:70, v/v)[9]

-

Flow Rate: Not specified, optimize for best separation (typically 0.3-0.5 ml/min)

-

Run Time: 3.0 min[9]

-

Ionization: Electrospray Ionization (ESI), positive mode[3][9]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[9]

-

MS/MS Transitions:

2.1.3. Preparation of Solutions

-

Standard and Sample Preparation: Prepare stock and working standard solutions as described in the HPLC section, using the LC-MS mobile phase as the diluent. For analysis of pharmaceutical formulations, follow the sample preparation protocol from the HPLC section, ensuring the final concentration is suitable for the LC-MS/MS system's sensitivity range. For bioanalytical applications, solid-phase extraction (SPE) is typically used to extract Pramipexole and the internal standard from plasma.[9][10]

2.1.4. Procedure

-

Equilibrate the LC-MS/MS system.

-

Inject the standard solutions to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify Pramipexole by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation Summary

| Parameter | Result |

| Linearity Range | 20-3540 pg/mL (in human plasma)[9] |

| Correlation Coefficient (r) | ≥0.999[9] |

| Accuracy & Precision | Within FDA guideline limits[9] |

UV-Visible Spectrophotometry Method

A simple, cost-effective, and rapid method for the determination of Pramipexole in bulk and solid dosage forms.

Experimental Protocol

3.1.1. Reagents and Materials

-

Pramipexole Dihydrochloride reference standard

-

Pramipexole tablets

3.1.2. Instrument Parameters

-

Instrument: Double beam UV-Vis spectrophotometer[12]

-

Scan Range: 200-400 nm (for λmax determination)

-

Blank: Distilled water or Methanol

3.1.3. Preparation of Solutions

-

Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Pramipexole and dissolve it in a 100 ml volumetric flask with distilled water.[11]

-

Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations in the range of 3-30 µg/ml.[13][15]

-

Sample Solution: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet's content into a 100 ml volumetric flask. Add about 50 ml of distilled water, sonicate for 15 minutes, and then dilute to the mark. Filter the solution using Whatman filter paper. Dilute the filtrate further to achieve a concentration within the Beer's law range.

3.1.4. Procedure

-

Determine the λmax of Pramipexole by scanning a standard solution over the 200-400 nm range.

-

Measure the absorbance of each working standard solution at the determined λmax against the solvent blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample solution at the same wavelength.

-

Calculate the concentration of Pramipexole in the sample using the calibration curve's regression equation.[6]

Method Validation Summary

| Parameter | Result |

| λmax | 262-265 nm[13] |

| Linearity Range | 3-15 µg/ml[15] or 10-30 µg/ml |

| Correlation Coefficient (r²) | >0.998[13] |

| Accuracy (% Recovery) | 99.00% - 101.46%[15] |

| LOD | 15.2 ng/mL (Spectrofluorimetry)[11] |

| LOQ | 46 ng/mL (Spectrofluorimetry)[11] |

General Experimental Workflow

The logical flow for analyzing Pramipexole in a pharmaceutical formulation involves several key steps, from sample preparation to final data analysis.

References

- 1. Pramipexole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. impactfactor.org [impactfactor.org]

- 8. globaljournals.org [globaljournals.org]

- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streamlined spectrofluorimetric assay for Pramipexole using acid red 87 quenching strategy for tablet and uniformity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and characterization of pramipexole dihydrochloride buccal films for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajrconline.org [ajrconline.org]

Application Note: Isolation and Purification of Pramipexole Propionamide

Introduction

Pramipexole, (S)-2-amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] During the synthesis of Pramipexole or its analogs, and as a potential metabolite or degradant, related substances can be formed. Pramipexole propionamide, an amide derivative of Pramipexole, is one such compound that may arise as an impurity or be synthesized as a research intermediate.[3] The isolation and characterization of such compounds are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and for studying their pharmacological and toxicological profiles.

This application note provides a detailed protocol for the isolation and purification of this compound from a typical reaction mixture resulting from the acylation of Pramipexole. The protocol employs a combination of liquid-liquid extraction and flash column chromatography to achieve high purity.

Key Principles

The isolation strategy is based on the differential solubility and polarity of the components in the reaction mixture. The basic amino group of Pramipexole and its propionamide derivative allows for their extraction into an organic solvent under basic conditions, while water-soluble byproducts are removed in the aqueous phase. Subsequent purification by flash column chromatography separates the desired amide product from unreacted Pramipexole and other organic impurities based on their differing affinities for the stationary phase.

Experimental Protocols

1. Materials and Reagents

The following table summarizes the key materials and reagents required for the isolation protocol.

| Reagent/Material | Grade | Supplier | Notes |

| Crude Reaction Mixture | - | - | Assumed to contain this compound, unreacted Pramipexole, triethylamine, and propionic acid. |

| Dichloromethane (DCM) | HPLC Grade | Sigma-Aldrich | For extraction and chromatography. |

| Methanol (MeOH) | HPLC Grade | Sigma-Aldrich | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous workup. |

| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | For drying organic extracts. |

| Triethylamine (Et₃N) | Reagent Grade | Sigma-Aldrich | To be added to the chromatography eluent. |

| Silica Gel | 60 Å, 230-400 mesh | Merck | For flash column chromatography. |

2. Protocol for Isolation and Purification

This protocol outlines the steps for isolating this compound from a crude reaction mixture.

Step 1: Quenching and Liquid-Liquid Extraction

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with dichloromethane (DCM).

-

Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acylating agent and neutralize acidic byproducts.

-

Shake the funnel vigorously for 1-2 minutes, venting frequently.

-

Allow the layers to separate. The organic layer contains Pramipexole and this compound.

-

Drain the lower organic layer into a clean flask.

-

Re-extract the aqueous layer with a fresh portion of DCM to ensure complete recovery of the product.

-

Combine the organic extracts.

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid residue.

Step 2: Flash Column Chromatography

-

Prepare a silica gel slurry in the starting eluent (e.g., 98:2 DCM:MeOH with 0.1% Et₃N).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of DCM.

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% and gradually increasing to 10% MeOH). A small amount of triethylamine (0.1%) should be added to the eluent to prevent peak tailing of the basic compounds.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure this compound (typically the less polar spot compared to Pramipexole).

-

Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.

Step 3: Final Product Characterization

-

Determine the yield of the purified product.

-